1,4-Bis(diphenylphosphinyl)butane
Overview
Description
1,4-Bis(diphenylphosphinyl)butane is an organophosphorus compound with the molecular formula C28H28P2. It is a white solid that is soluble in organic solvents and is commonly used in coordination chemistry. This compound serves as a ligand in various catalytic reactions, particularly those involving transition metals such as palladium and nickel .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(diphenylphosphinyl)butane can be synthesized through the reaction of 1,4-dibromobutane with diphenylphosphine in the presence of a base such as sodium hydride. The reaction typically takes place in an inert atmosphere to prevent oxidation of the phosphine .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(diphenylphosphinyl)butane undergoes various types of chemical reactions, including:
Coordination Reactions: Forms complexes with transition metals.
Oxidation: Can be oxidized to form phosphine oxides.
Substitution: Participates in substitution reactions where the phosphine groups are replaced by other ligands
Common Reagents and Conditions
Coordination Reactions: Typically involve transition metal salts such as palladium chloride or nickel chloride in organic solvents.
Oxidation: Often carried out using oxidizing agents like hydrogen peroxide or oxygen.
Substitution: Requires nucleophiles or electrophiles depending on the nature of the substitution
Major Products Formed
Coordination Complexes: Metal-phosphine complexes.
Oxidation Products: Phosphine oxides.
Substitution Products: Various substituted phosphines
Scientific Research Applications
1,4-Bis(diphenylphosphinyl)butane is widely used in scientific research due to its versatility as a ligand. Some of its applications include:
Biology: Employed in the study of metal-ligand interactions and their biological implications.
Medicine: Investigated for its potential in drug development, particularly in the design of metal-based drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals through catalytic processes.
Mechanism of Action
The mechanism of action of 1,4-Bis(diphenylphosphinyl)butane primarily involves its role as a ligand. It coordinates with metal centers, stabilizing them and facilitating various catalytic processes. The phosphine groups donate electron density to the metal, enhancing its reactivity and selectivity in catalytic cycles .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(dimethylphosphino)ethane
- Bis(diphenylphosphino)methane
- 1,3-Bis(diphenylphosphino)propane
Uniqueness
1,4-Bis(diphenylphosphinyl)butane is unique due to its longer carbon chain, which provides greater flexibility and a larger bite angle in coordination complexes. This makes it particularly effective in stabilizing metal centers and enhancing catalytic activity compared to shorter-chain analogs .
Properties
IUPAC Name |
[4-diphenylphosphorylbutyl(phenyl)phosphoryl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O2P2/c29-31(25-15-5-1-6-16-25,26-17-7-2-8-18-26)23-13-14-24-32(30,27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22H,13-14,23-24H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBPLEQUXWWASM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CCCCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O2P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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